

Natural sources and tissue distribution of N-Oleoyl Valine

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An In-depth Technical Guide on **N-Oleoyl Valine**: Natural Sources, Tissue Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of **N-Oleoyl Valine**, focusing on its natural sources, distribution in tissues, and its interaction with cellular signaling pathways. This document summarizes available quantitative data, details experimental protocols for its analysis, and presents visual representations of its metabolic and signaling pathways to support further research and drug development efforts.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond. These molecules are increasingly recognized as important endogenous signaling lipids with roles in various physiological and pathological processes. **N-Oleoyl Valine**, the amide conjugate of oleic acid and the branched-chain amino acid valine, has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, suggesting its potential involvement in thermosensation, pain perception,



and skin homeostasis. This guide aims to consolidate the existing knowledge on **N-Oleoyl Valine** to facilitate further investigation into its therapeutic potential.

Natural Sources and Biosynthesis

While specific data on the natural dietary sources of **N-Oleoyl Valine** are limited, its constituent parts, oleic acid and valine, are abundant in a variety of foods.

- Oleic Acid: A monounsaturated fatty acid found in high concentrations in olive oil, canola oil, and avocados.
- Valine: An essential branched-chain amino acid present in protein-rich foods such as meat, dairy products, soy, and legumes.

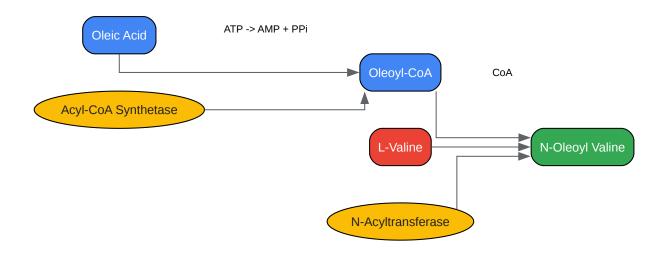
The biosynthesis of **N-Oleoyl Valine**, like other NAAAs, is thought to occur intracellularly through the enzymatic conjugation of oleoyl-CoA (the activated form of oleic acid) and L-valine. While the specific enzymes responsible for **N-Oleoyl Valine** synthesis have not been definitively identified, the general pathway for NAAA biosynthesis involves N-acyltransferases.

Putative Biosynthetic Pathway

The synthesis is proposed to be a two-step process:

- Activation of Oleic Acid: Oleic acid is first activated to Oleoyl-CoA by an acyl-CoA synthetase.
- Conjugation to Valine: An N-acyltransferase enzyme then catalyzes the transfer of the oleoyl group from Oleoyl-CoA to the amino group of L-valine, forming **N-Oleoyl Valine**.





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Putative biosynthetic pathway of **N-Oleoyl Valine**.

Tissue Distribution

Specific quantitative data for **N-Oleoyl Valine** concentrations in various tissues are not extensively documented in publicly available literature. However, studies on other N-acyl amino acids suggest that their distribution is widespread, with detectable levels in the central nervous system, peripheral tissues, and plasma. One study noted that **N-Oleoyl Valine** levels increase in mouse lung tissue following acute lung injury, indicating a potential role in inflammatory responses.

Table 1: Putative Tissue Distribution of N-Oleoyl Valine



| Tissue/Fluid | Reported Presence/Concentration | Reference |
|--------------|--|-----------|
| Lung | Increased levels post-injury (mouse) | |
| Brain | Presence of other NAAAs suggests likely presence | - |
| Plasma | Presence of other NAAAs suggests likely presence | - |
| Skin | As a TRPV3 antagonist, its presence is plausible | - |

Note: This table is illustrative. Specific concentrations require further experimental determination.

Experimental Protocols

The quantification of **N-Oleoyl Valine** in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation and Extraction

This protocol is adapted from methods used for similar N-acyl amino acids.

- Tissue Homogenization: Weigh frozen tissue and homogenize in a suitable solvent (e.g., 2:1:1 methanol:chloroform:water) containing an appropriate internal standard (e.g., d8-N-Oleoyl Valine).
- Lipid Extraction: Perform a modified Bligh-Dyer or equivalent liquid-liquid extraction to separate the lipid phase containing N-Oleoyl Valine.
- Phase Separation: Centrifuge the mixture to achieve phase separation. Collect the lower organic phase.

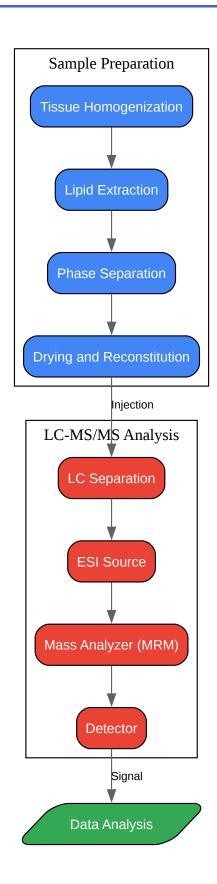


 Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm) is suitable.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute N-Oleoyl Valine.
 - Flow Rate: Typically 0.2-0.4 mL/min.
 - Column Temperature: Maintained at around 40°C.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion: The [M+H]+ ion of N-Oleoyl Valine (m/z 382.3).
 - Product Ions: Characteristic fragment ions are monitored for quantification and confirmation (e.g., fragments corresponding to the loss of water or the valine moiety).





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Workflow for the quantification of N-Oleoyl Valine.



Signaling Pathways

N-Oleoyl Valine has been identified as an antagonist of the TRPV3 channel. TRPV3 is a non-selective cation channel expressed predominantly in keratinocytes and is involved in thermosensation, hair growth, and skin barrier function.

Antagonism of TRPV3

The binding of **N-Oleoyl Valine** to the TRPV3 channel is thought to stabilize the channel in a closed conformation, thereby inhibiting the influx of cations (such as Ca²⁺ and Na⁺) that would normally occur upon channel activation by heat or chemical agonists. This antagonistic action can modulate downstream signaling pathways that are dependent on cation influx.



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